1-Ethynylpyrene
Overview
Description
1-Ethynylpyrene is a chemical compound with the molecular formula C18H10 . It is used as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of 1-Ethynylpyrene consists of an ethynyl group attached to a pyrene molecule . The terminal acetylenic carbon atom (C18) is more negative than the internal carbon (C17) .Chemical Reactions Analysis
1-Ethynylpyrene is an aryl acetylenic inhibitor of cytochromes P450 1A1, 1A2, and 2B1 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
1-Ethynylpyrene has a molecular weight of 226.28 . It has a density of 1.2±0.1 g/cm3, a boiling point of 410.6±14.0 °C at 760 mmHg, and a flash point of 194.9±14.2 °C .Scientific Research Applications
DNA Hybridization Detection
1-Ethynylpyrene has been utilized as an optical label for DNA hybridization. It shows significant absorption changes when covalently attached to guanine and cytosine bases in DNA. Specifically, an absorption band around 420 nm appears exclusively in the duplex DNA, demonstrating its potential for use in molecular beacons and hybridization studies (Wagner et al., 2005).
Polymer Studies
Studies on polymers like trans- and cis-poly(1-ethynylpyrene) have been conducted to understand their thermal, optical, and electrochemical properties. Such polymers exhibit different properties based on their backbone configurations and internal stacking, influencing their potential applications in various fields (Rivera et al., 2005).
Electrosynthesis and Characterization
The electrosynthesis of oligomers containing 1-ethynylpyrene has been researched. These studies include characterization of thermal and optical properties, as well as measuring electrical conductivity in doped states. This research expands the understanding of 1-ethynylpyrene's applications in material science and electronics (Aguilar-Martínez et al., 2008).
Electronic Polarization and Charge Transfer Studies
1-Ethynylpyrene has been involved in studies aiming to tune electronic properties of pyrene by coupling it with various electron donors and acceptors. This research helps in understanding the photophysical and electrochemical characteristics, which are vital for the development of advanced electronic materials (Yang et al., 2005).
RNA Scaffold Research
1-Ethynylpyrene has been used in RNA scaffold research. It is attached to adenosine and can differentiate between single and double strands of RNA through fluorescence, which aids in the kinetic investigation of RNA hybridization and folding (Grünewald et al., 2008).
Optoelectronic Devices
1-Ethynylpyrene derivatives have been synthesized for use in optoelectronic devices. These derivatives exhibit photoluminescence that can be tuned by substitution patterns and the stateof matter, showing potential in fields like semiconductors and light-emitting devices (Diring et al., 2009).
Cytochrome P450 Inhibitors
Research on 1-ethynylpyrene has explored its role as an inhibitor of cytochromes P450, enzymes crucial in drug metabolism. This study provides insights into the structural basis of inhibition and the potential development of new pharmaceutical agents (Zhu et al., 2010).
Energy Transfer in Molecular Dyads and Triads
1-Ethynylpyrene has been incorporated into molecular dyads and triads, enabling studies on intramolecular energy transfer. These studies are significant for understanding light harvesting and solar energy conversion (Ziessel et al., 2005).
Fluorescent Sensors for Metal Ions
Compounds containing 1-ethynylpyrene linked to benzocrown ethers have been synthesized as fluorescent sensors for metal ions. This application is crucial for environmental monitoring and detecting metal contaminants (Maeda et al., 2019).
Sensing Performance of TNT
Pyrene-functional polystyrene copolymers, involving 1-ethynylpyrene, have been developed for the enhanced sensing performance of trinitrotoluene (TNT). This application is vital in security and environmental protection (Senthamizhan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-ethynylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBUBSLYGRMOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188527 | |
Record name | 1-Ethynylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylpyrene | |
CAS RN |
34993-56-1 | |
Record name | 1-Ethynylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034993561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethynylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34993-56-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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